N-[(4-methoxyphenyl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCSNHYGZYURJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188603 | |
| Record name | N-((4-methoxyphenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35103-34-5 | |
| Record name | N-((4-methoxyphenyl)methyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035103345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-methoxyphenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N 4 Methoxyphenyl Methyl Acetamide
Direct Synthetic Routes to N-[(4-methoxyphenyl)methyl]acetamide
The most straightforward and widely employed method for the synthesis of this compound involves the direct N-acylation of its corresponding primary amine, 4-methoxybenzylamine (B45378). This approach is favored for its high efficiency and the ready availability of the starting materials.
Acylation Reactions Utilizing Acetic Anhydride (B1165640)
The N-acetylation of 4-methoxybenzylamine is commonly achieved using acetic anhydride as the acylating agent. This reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of acetic anhydride. This process results in the formation of a tetrahedral intermediate, which then collapses to yield the stable amide product, this compound, and an acetate (B1210297) byproduct.
The reaction is typically robust and can often proceed to high yields without the need for a catalyst. orientjchem.org Various solvents can be employed, though the reaction can also be conducted under solvent-free conditions, which aligns with the principles of green chemistry. orientjchem.org The choice of conditions can influence the reaction rate and the ease of product purification. For instance, conducting the reaction in an aqueous medium has been shown to be effective for the acylation of some amines and sulfonamides. orientjchem.org
Role of Catalysts in this compound Synthesis (e.g., 4-dimethylaminopyridine)
While the acylation of primary amines like 4-methoxybenzylamine with acetic anhydride can proceed without a catalyst, the reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation. semanticscholar.org
The catalytic cycle of DMAP involves the initial reaction with acetic anhydride to form a highly reactive N-acetyl-4-dimethylaminopyridinium intermediate. This species is a much more potent acylating agent than acetic anhydride itself. The primary amine, 4-methoxybenzylamine, then readily reacts with this activated intermediate to form the desired amide product. The DMAP catalyst is regenerated in the process and can continue to participate in the reaction cycle. The use of catalytic amounts of DMAP, often in conjunction with a stoichiometric base like triethylamine (B128534) to neutralize the acetic acid byproduct, can lead to faster reactions and higher yields, particularly with less reactive amines or sterically hindered substrates. semanticscholar.org Other catalysts, such as solid acids like zeolites or heteropolyacids, have also been explored for the acylation of aromatic compounds, demonstrating high selectivity and efficiency. icm.edu.plresearchgate.netprocat.in
Reaction Conditions and Optimization for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and waste. Key parameters include the choice of solvent, temperature, reaction time, and the presence or absence of a catalyst.
For the direct acetylation of amines, conditions can range from solvent-free reactions at room temperature to the use of various organic solvents like dichloromethane (B109758) or pyridine. orientjchem.orgsemanticscholar.org The reaction of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid at room temperature for 18 hours is one reported example for a related compound. iucr.org Catalyst-free methods often provide good to excellent yields for a range of aliphatic, aromatic, and heterocyclic amines. orientjchem.org The optimization process involves balancing reaction speed with the potential for side reactions and purification challenges.
Below is a table summarizing typical conditions for N-acylation reactions that are applicable to the synthesis of this compound.
| Amine Substrate (Example) | Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Aromatic Amine | Acetic Anhydride | None | None | Room Temp. | 5-15 min | 90-98 |
| 1-Methylcyclohexanol | Acetic Anhydride | DMAP/Triethylamine | None | Room Temp. | 17 h | N/A |
| Mesitol | Acetic Anhydride | DMAP | Dichloromethane | Exothermic | 2 h | 98 |
| 4-Bromophenylhydrazine | Acetic Anhydride | DMAP | Pyridine | 0°C to Room Temp. | 12 h | 73 |
This table presents a compilation of representative conditions from various N-acylation reactions to illustrate the range of parameters used. orientjchem.orgsemanticscholar.org
Multi-Component Condensation Reactions for this compound Derivatives
Multi-component reactions (MCRs) represent a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov While the direct synthesis of a simple molecule like this compound is less common via MCRs, these methods are exceptionally well-suited for producing its more complex derivatives.
Three-Component One-Pot Synthesis Approaches
Three-component reactions (3CRs) can be designed to yield derivatives of N-benzylamides. A prominent example is the Passerini reaction, which combines a carboxylic acid, an isocyanide, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy carboxamide. By using 4-methoxybenzaldehyde (B44291) as the aldehyde component, a suitable carboxylic acid, and an isocyanide, a derivative containing the N-benzylamide structural motif can be generated.
Another powerful MCR is the Ugi four-component reaction (4CR). This reaction brings together an aldehyde (e.g., 4-methoxybenzaldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov This one-pot condensation is highly versatile and has been widely used in the synthesis of diverse libraries of compounds for drug discovery and other applications. nih.gov
Catalytic Systems in Multi-Component Amide Synthesis
The efficiency and scope of multi-component reactions are often enhanced by the use of catalysts. Both Lewis acids and Brønsted acids are commonly employed to activate the carbonyl and imine components, thereby facilitating the key bond-forming steps. For instance, in Ugi and Passerini-type reactions, catalysts can accelerate the initial condensation between the amine and aldehyde to form the crucial iminium ion intermediate.
A variety of catalytic systems have been developed for MCRs, including:
Lewis Acids: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are effective in promoting the reaction.
Brønsted Acids: Acids such as trifluoroacetic acid (TFA) can be used.
Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification and catalyst recycling.
The choice of catalyst depends on the specific substrates and the desired reaction outcome. The development of new and more efficient catalytic systems continues to be an active area of research, further expanding the utility of multi-component reactions in the synthesis of complex amide-containing molecules. researchgate.net
Formation of the Acetamide (B32628) Linkage in Related N-(4-methoxyphenyl)methyl Derivatives
A prevalent and direct method for creating the acetamide bond is through the acetylation of a primary or secondary amine . This reaction typically involves treating the corresponding amine with an acetylating agent. Acetic anhydride is a commonly used reagent for this purpose, often in the presence of a base or in a suitable solvent like acetic acid. For instance, the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is accomplished by the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride. iucr.orgnih.gov This reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by the elimination of an acetate ion. Similarly, N-aryl-N-(3-indolmethyl) acetamides can be prepared by heating the corresponding secondary amine with acetic anhydride and triethylamine (Et3N). redalyc.org
Another strategy involves the reaction of an amine with an activated acetic acid derivative, such as an acyl chloride. While not explicitly detailed for a methoxyphenyl derivative in the provided context, this is a standard amidation method.
An alternative approach is the Ritter reaction , which involves the N-alkylation of a nitrile. This method has been successfully used to prepare N-(4-methoxybenzyl)-acetamide from 4-methoxybenzyl alcohol and a nitrile in the presence of a strong acid. This reaction provides a 60% yield and represents a valuable one-step method for forming the N-benzylacetamide structure. orgsyn.org The mechanism involves the formation of a carbocation from the alcohol, which is then attacked by the nitrogen atom of the nitrile, followed by hydrolysis to yield the amide.
Furthermore, nucleophilic substitution reactions can be employed where a pre-formed acetamide containing a leaving group reacts with a suitable nucleophile. For example, the synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide is achieved by reacting N-(4-methoxyphenyl)-2-chloroacetamide with the phenoxide generated from (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one and potassium carbonate. iucr.orgresearchgate.net In this case, the acetamide moiety is already present in one of the reactants.
Enzymatic synthesis presents a novel route for forming such linkages. N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of deformylation, producing N-benzyl carboxamides from benzylamine (B48309) and a carboxylate. Specifically, N-benzylacetamide was formed when acetate was used as the acid substrate. nih.gov
Table 1: Selected Synthetic Methods for Acetamide Linkage Formation in Related Derivatives
| Starting Material (Amine/Alcohol) | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 4-methoxy-2-nitroaniline | Acetic anhydride, Acetic acid | N-(4-Methoxy-2-nitrophenyl)acetamide | Acetylation | iucr.orgnih.gov |
| N-(2-cyanophenyl)-N-(3-indolylmethyl)amine | Acetic anhydride, Et3N | N-(2-cyanophenyl)-N-(3-indolmethyl)acetamide | Acetylation | redalyc.org |
| 4-methoxybenzyl alcohol | Acrylonitrile, Sulfuric acid | N-(4-methoxybenzyl)-acetamide | Ritter Reaction | orgsyn.org |
| (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | N-(4-methoxyphenyl)-2-chloroacetamide, K2CO3 | (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | Nucleophilic Substitution | iucr.org |
| Benzylamine | Acetate, N-substituted formamide deformylase | N-benzylacetamide | Enzymatic Synthesis | nih.gov |
Advanced Synthetic Techniques and Reaction Monitoring in this compound Research
Modern organic synthesis relies on advanced techniques not only to construct molecules but also to monitor the progress of reactions in real-time, ensuring efficiency and optimizing outcomes. These methodologies are crucial in the research and development of compounds like this compound.
Application of Rapid Ambient Sampling Mass Spectrometry for Reaction Monitoring
Traditional methods for monitoring chemical reactions, such as thin-layer chromatography (TLC), often lack the specificity and speed required for modern synthetic chemistry. waters.com Advanced mass spectrometry (MS) based approaches provide a more selective and sensitive alternative for quantitative online reaction monitoring. acs.org
Ambient Mass Spectrometry (AMS) techniques are particularly powerful as they allow for the direct analysis of reaction mixtures with minimal or no sample preparation. nih.gov This enables the rapid acquisition of structural information on reactants, intermediates, and products. nih.gov One such technique is the Atmospheric Solids Analysis Probe (ASAP) , an ambient desorption ionization method that can analyze solid and liquid samples in under a minute. waters.com The ionization mechanism is similar to atmospheric pressure chemical ionization (APCI), using heated nitrogen gas to vaporize the sample, followed by ionization via a corona discharge. waters.com
The utility of ASAP-MS in a synthetic workflow includes:
Identifying the primary components in starting materials. waters.com
Tracking the consumption of reactants and the formation of products over time. waters.com
Confirming the identity of the desired product. waters.com
Identifying product fractions during workup and purification steps. waters.com
Another relevant technique is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) , a direct-injection mass spectrometry (DIMS) method that provides real-time analysis of volatile organic compounds (VOCs). chromatographyonline.com By employing soft chemical ionization, it can perform analysis directly on air or headspace samples. chromatographyonline.com The ability to rapidly switch between multiple reagent ions enhances the specificity of the analysis, allowing for reliable identification and quantification of different compounds in a mixture. chromatographyonline.com These AMS methods offer a significant advantage by providing immediate, detailed molecular information, which can be used to understand reaction kinetics, identify short-lived intermediates, and elucidate reaction mechanisms. nih.gov
Table 2: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Sample Preparation | Analysis Time | Information Provided | Reference |
|---|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Differential partitioning on a stationary phase | Spotting of reaction aliquot | Minutes to hours | Relative polarity of components | waters.com |
| ASAP-MS | Ambient desorption/ionization mass spectrometry | None required | < 1 minute | Molecular weight and structural information of components | waters.com |
| SIFT-MS | Direct chemical ionization mass spectrometry | None for volatile compounds | Real-time | Real-time concentration of volatile components | chromatographyonline.com |
Purification Methodologies for Synthetic Intermediates and Final Compounds
The isolation and purification of the target compound and any intermediates are critical steps in the synthetic process to ensure the final product's identity and purity. A variety of standard and advanced purification techniques are employed.
Crystallization is a widely used and effective method for purifying solid compounds. The choice of solvent is crucial for successful crystallization. For instance, N-(4-methoxy-2-nitrophenyl)acetamide can be purified by recrystallization twice from an aqueous solution. iucr.orgnih.gov General acetamide purification can be achieved through crystallization from various solvents, including methanol (B129727) diluted with ether, acetone, benzene (B151609), or chloroform (B151607). lookchem.com For enhanced purity, the crude product can be treated with activated charcoal to remove colored impurities before crystallization. lookchem.com
Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of moderately polar organic compounds. This method is effective for separating products from unreacted starting materials and byproducts, as demonstrated in the purification of N-aryl-N-(3-indolmethyl) acetamides using ethyl acetate-petroleum ether mixtures as the eluent. redalyc.org
Distillation is the primary method for purifying liquid compounds or low-melting solids. For compounds that are sensitive to high temperatures, distillation under reduced pressure (vacuum distillation) is employed to lower the boiling point. This technique was used to purify N-benzylacrylamide. orgsyn.org Fractional distillation, which uses a fractionating column, is employed to separate liquids with close boiling points, such as in the purification of N,N-dimethylacetamide from xylene. google.com
Sublimation is another technique for purifying solids, particularly those that can transition directly from the solid to the gas phase without melting. This can be performed under vacuum to purify acetamide. lookchem.com
Finally, simple liquid-liquid extraction and washing are fundamental workup steps to remove impurities. For example, a base wash with sodium hydroxide (B78521) solution can be used to remove acidic starting materials like p-acetamidophenol from the desired product.
Chemical Reactivity and Derivatization of N 4 Methoxyphenyl Methyl Acetamide
Strategies for Modifying the N-[(4-methoxyphenyl)methyl]acetamide Scaffold
A key strategy for modifying the this compound structure involves targeting the amine of the acetamide (B32628) group. One notable approach is the synthesis of dithiocarbamates. Research has demonstrated that biologically active aromatic sodium dithiocarbamates can be synthesized from N-(4-methoxyphenyl)acetamide. researchgate.netchemjournal.kzchemjournal.kz This reaction is typically carried out by treating the parent acetamide with carbon disulfide in the presence of sodium hydroxide (B78521) in ethanol (B145695) at room temperature, achieving yields between 78% and 85%. researchgate.netchemjournal.kz
Further derivatization of these dithiocarbamates can be achieved through the synthesis of thioanhydrides. researchgate.netchemjournal.kzchemjournal.kz This is accomplished by the acylation of the corresponding sodium dithiocarbamate (B8719985) with various acid chlorides. researchgate.netchemjournal.kzchemjournal.kz For instance, reacting sodium acetyl(4-methoxyphenyl)carbamodithioate with acid chlorides such as benzoic, 3,4-dimethoxybenzoic, 2-bromobenzoic, and 4-nitrobenzoic acid chlorides in chloroform (B151607) at 25°C yields the respective thioanhydride derivatives with yields ranging from 49% to 88%. researchgate.netchemjournal.kz
Another modification strategy involves the acetylation of related aniline (B41778) precursors to generate substituted N-(4-methoxyphenyl)acetamide analogs. For example, N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide have been synthesized by the acetylation of 4-methoxy-2-nitroaniline (B140478) and 4-methoxy-3-nitroaniline, respectively, using acetic anhydride (B1165640). iucr.orgnih.goviucr.org
Nucleophilic Substitution Reactions Involving this compound Analogues
The this compound scaffold can be elaborated through nucleophilic substitution reactions on suitably functionalized analogues. A pertinent example is the synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. researchgate.net This compound was prepared through the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. researchgate.net In this reaction, the phenoxide, generated from the hydroxyl group of the chalcone (B49325) derivative, acts as a nucleophile, displacing the chloride from the chloroacetamide, thus forming an ether linkage.
This synthetic route highlights the utility of introducing a leaving group, such as a halogen, on the acetyl group of the N-(4-methoxyphenyl)acetamide framework to enable the introduction of various substituents via nucleophilic substitution.
Hydrolysis of the Acetamide Group in this compound Structures
The acetamide bond in N-arylacetamides is susceptible to hydrolysis, which can be a significant metabolic pathway for related compounds. For instance, N-(4-hydroxyphenyl)acetamide (paracetamol) can undergo deacylation to produce 4-aminophenol. iucr.org This hydrolysis represents a cleavage of the amide bond. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the chemical principles governing amide hydrolysis are well-established. Under acidic or basic conditions, the amide bond can be cleaved to yield (4-methoxyphenyl)methanamine and acetic acid. This reaction is of interest in understanding the metabolic fate and potential degradation pathways of such compounds.
Functionalization of the Methoxybenzyl Moiety in Related N-(4-methoxyphenyl)methyl-acetamide Derivatives
The methoxybenzyl ring in N-(4-methoxyphenyl)acetamide derivatives is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. A common functionalization is nitration. The electron-donating nature of the methoxy (B1213986) group and the ortho,para-directing effect of the acetamido group influence the position of substitution.
For example, the nitration of N-(4-methoxy-2-methylphenyl)acetamide with peroxynitrite in the presence of bicarbonate preferentially occurs at the C5 position, ortho to the methoxy group, to yield N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. nih.gov Similarly, N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide have been synthesized from the corresponding nitrated anilines, indicating that the nitro group can be introduced onto the aromatic ring. iucr.orgnih.goviucr.org These examples demonstrate that the methoxy- and acetamido-substituted phenyl ring can be further functionalized, providing a route to a wider array of derivatives with potentially altered chemical and biological properties.
Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl Methyl Acetamide Derivatives
Correlating Substituent Effects on the N-[(4-methoxyphenyl)methyl]acetamide Core with Biological Interactions
The N-benzylacetamide scaffold serves as a key pharmacophore for anticonvulsant activity. The biological activity of these compounds is significantly influenced by the nature and position of substituents on both the aromatic ring and the acetamide (B32628) moiety. A quantitative structure-activity relationship (QSAR) study on a series of α-substituted acetamido-N-benzylacetamide derivatives has provided insights into the key molecular descriptors that govern their anticonvulsant efficacy. researchgate.net
The study revealed that anticonvulsant activity, expressed as the median effective dose (ED50) in the MES test, is correlated with a combination of topological, electronic, physicochemical, and structural properties. researchgate.net For instance, the model suggested that increasing the positive charge at the C-terminal carbonyl carbon and removing hydrogen bond donors in the α-substituent could be favorable for enhanced anticonvulsant activity. researchgate.net This suggests that electronic properties and hydrogen bonding potential are critical determinants of how these molecules interact with their biological targets.
The presence of a substituent on the benzyl (B1604629) moiety, such as the 4-methoxy group in this compound, can modulate the electronic environment of the entire molecule, thereby affecting its binding affinity to the target receptor or enzyme. While a systematic study focusing solely on the 4-methoxy group is not extensively detailed in the available literature, the principles derived from broader QSAR studies on N-benzylacetamides can be applied to understand its potential impact. researchgate.net
Impact of Aromatic and Heteroaromatic Ring Substitutions on SAR
Substitutions on the aromatic and heteroaromatic rings of N-benzylacetamide analogues have a profound effect on their anticonvulsant activity. Studies on α-acetamido-N-benzylacetamide derivatives have shown that the introduction of various aromatic and heteroaromatic groups at the α-carbon can lead to compounds with outstanding activity in the MES test. nih.gov
Specifically, the presence of small, electron-rich aromatic and heteroaromatic groups at the C(α) position has been associated with pronounced protection against MES-induced seizures. nih.gov For example, derivatives featuring α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl substituents have demonstrated excellent anticonvulsant properties, with ED50 values comparable to the established antiepileptic drug phenytoin (B1677684). nih.gov
Conversely, the introduction of electron-deficient α-aza aromatic groups, such as pyrid-2-yl, pyrazin-2-yl, and pyrimid-2-yl, also resulted in compounds with potencies similar to or greater than phenytoin in the MES test. nih.gov This finding indicates that the electronic nature of the heteroaromatic ring plays a complex role in determining anticonvulsant activity and that both electron-rich and electron-deficient systems can be accommodated within the receptor binding site. nih.gov
Furthermore, substitutions on the N-benzyl ring itself are critical. For instance, the (R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide was identified as a particularly potent anticonvulsant, highlighting the importance of the electronic properties of the substituent on the benzyl ring. nih.gov
The following table summarizes the anticonvulsant activity of selected α-heteroaromatic substituted α-acetamido-N-benzylacetamide derivatives in the MES test in mice.
| Compound | α-Substituent | N-Benzyl Substituent | MES ED50 (mg/kg, i.p.) |
| 1 | Furan-2-yl | H | 12.5 |
| 2 | Oxazol-2-yl | H | 15.0 |
| 3 | Thiazol-2-yl | H | 16.0 |
| 4 | Pyrid-2-yl | H | 25.0 |
| 5 | Pyrazin-2-yl | H | 18.0 |
| 6 | Pyrimid-2-yl | H | 20.0 |
| 7 | Furan-2-yl | 4-Fluoro | 8.0 |
Data sourced from studies on α-acetamido-N-benzylacetamide derivatives. nih.govnih.gov
Influence of Modifications to the Acetamide Linker on Biological Activity Profiles
Modifications to the acetamide linker, particularly at the α-position, have been a key focus of SAR studies to optimize the anticonvulsant activity of N-benzylacetamide derivatives. Research has shown that the 2-acetamido group is an important, though not essential, feature for anticonvulsant efficacy. nih.gov
For example, N-benzyl 2,3-dimethoxypropionamide showed an ED50 of 30 mg/kg in the MES test, which was comparable to phenobarbital. However, the corresponding N-benzyl 2-acetamido-3-methoxypropionamide had a significantly lower ED50 of 8.3 mg/kg, indicating that the acetamido group, while not obligatory, can substantially enhance potency. nih.gov
The introduction of an additional phenyl moiety in the acetamide linker of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides did not lead to an increase in activity in the MES test compared to their aliphatic analogues. semanticscholar.org This highlights the specific structural requirements of the linker region for optimal interaction with the biological target.
The following table presents a comparison of the anticonvulsant activity of N-benzylacetamide derivatives with different substituents at the 2-position of the acetamide moiety.
| Compound | 2-Substituent | MES ED50 (mg/kg, i.p.) |
| N-benzyl 2-acetamido-2-phenyl-acetamide | Acetamido | Active |
| N-benzyl 2-hydroxy-2-phenyl-acetamide | Hydroxy | Active |
| N-benzyl 2-methoxy-2-phenyl-acetamide | Methoxy (B1213986) | Active |
| N-benzyl 2-acetamido-3-methoxypropionamide | Acetamido | 8.3 |
| N-benzyl 2,3-dimethoxypropionamide | Methoxy | 30.0 |
Data sourced from studies on substituted N-benzyl 2-acetamidoacetamides. nih.gov
Stereochemical Considerations in the Structure-Activity Relationships of this compound Analogues
Stereochemistry plays a pivotal role in the biological activity of many chiral drugs, and N-benzylacetamide derivatives are no exception. The spatial arrangement of substituents can significantly influence how a molecule interacts with its chiral biological target, leading to differences in efficacy between enantiomers.
In the case of α-substituted acetamido-N-benzylacetamide derivatives, the stereochemistry at the α-carbon has been shown to be a critical determinant of anticonvulsant activity. For instance, in N-acetyl-DL-alanine-N-benzylamide, the D-isomer was found to be ten times more pharmacologically active than the L-isomer. researchgate.net This pronounced stereoselectivity strongly suggests that the anticonvulsant activity is mediated by a specific molecular interaction with a chiral receptor or enzyme. researchgate.net
Similarly, for N-benzyl 2-hydroxy-2-phenyl-acetamide, the principal anticonvulsant activity was found to reside in the (R)-isomer. nih.gov The importance of stereochemistry is further underscored by the development of lacosamide (B1674222), (R)-2-acetamido-N-benzyl-3-methoxypropionamide, an anticonvulsant drug where the (R)-enantiomer is the active isomer. SAR studies on lacosamide have shown that modifications at the N-benzyl and O-methoxy sites of the (R)-enantiomer can lead to analogues that retain excellent anticonvulsant activities. researchgate.net
These findings collectively emphasize that for this compound analogues that are chiral, the stereochemical configuration is a crucial factor that must be considered in the design and development of new anticonvulsant agents. The differential activity between stereoisomers highlights the specific three-dimensional requirements of the biological target.
Investigation of Biological Targets and Mechanistic Pathways for N 4 Methoxyphenyl Methyl Acetamide Analogues
Enzymatic Inhibition Studies of N-[(4-methoxyphenyl)methyl]acetamide Derivatives
Derivatives of this compound have been shown to inhibit several key enzymes involved in metabolic and viral pathways. These studies provide insights into the structure-activity relationships that govern their inhibitory potential.
Analogues of this compound have demonstrated inhibitory activity against enzymes crucial to metabolic regulation and inflammation.
α-Glucosidase Inhibition: Novel synthesized derivatives, specifically 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] archivepp.comgalaxypub.cothiazin-2-yl)-N-arylacetamides, have been identified as potent inhibitors of the α-glucosidase enzyme. archivepp.com This enzyme plays a critical role in carbohydrate metabolism by breaking down polysaccharides into monosaccharides. archivepp.com Inhibition of α-glucosidase can help lower blood glucose levels. archivepp.com Certain derivatives showed significantly better in vitro inhibition than the standard drug, acarbose (B1664774). archivepp.com For instance, compound 12d , an N-arylacetamide derivative, exhibited an IC50 value of 20.76 μM, which is more potent than acarbose (IC50 = 58.8 μM). archivepp.com In silico docking studies suggest these compounds interact with key residues in the enzyme's active site, such as Asp203, Asp542, and His600. archivepp.com
Cyclooxygenase (COX) Enzyme Inhibition: The acetamide (B32628) framework is a key feature in the design of selective cyclooxygenase-II (COX-II) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comnih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. nih.gov While direct studies on this compound are limited, related structures incorporating a methoxyphenyl group and an acetamide linkage have been investigated. For example, the compound 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, which contains an acylamino spacer, has shown potential as a COX-II inhibitor. galaxypub.conih.gov The design of such molecules aims to achieve selective inhibition of COX-II over COX-I to reduce gastrointestinal side effects associated with traditional NSAIDs. clevelandclinic.org
| Analogue | Target Enzyme | Inhibition Data (IC50) | Reference Compound | Reference Compound IC50 |
|---|---|---|---|---|
| N-arylacetamide derivative (12d) | α-Glucosidase | 20.76 μM | Acarbose | 58.8 μM archivepp.com |
| 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | COX-II | Demonstrated potential anti-inflammatory efficacy galaxypub.conih.gov | N/A | N/A |
The SARS-CoV-2 non-structural protein 16 (nsp16), in complex with its cofactor nsp10, functions as a 2'-O-methyltransferase. aalto.fi This enzyme complex is crucial for viral replication and evasion of the host's innate immune system by modifying viral mRNA. wikipedia.orgnih.gov Inhibition of this methyltransferase activity is a promising antiviral strategy. wikipedia.org
In silico molecular docking studies have evaluated the interaction of 4'-acetamidechalcones, which are structural analogues, with the NSP16-NSP10 heterodimer methyltransferase. The chalcone (B49325) N-(4[(2E)-3-(phenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide (PAAB) was noted to form two strong hydrogen bonds with the enzyme complex, suggesting it has the potential to bind to this methyltransferase and interfere with its function. archivepp.com This interaction could disrupt viral replication processes. archivepp.com
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of great interest in cosmetics and medicine for treating hyperpigmentation disorders. tandfonline.com The caffeamide derivative, N-(4-methoxyphenyl) caffeamide (K36E), has been investigated for its anti-melanogenesis activity.
Studies on B16F0 melanoma cells showed that K36E reduced melanin content and tyrosinase activity induced by α-melanocyte-stimulating hormone (α-MSH). galaxypub.co The mechanism of action involves the downregulation of the cAMP signaling pathway. K36E was found to inhibit the expression of key proteins in melanogenesis, including:
Phospho-cyclic adenosine (B11128) monophosphate (cAMP)-response element-binding protein (p-CREB) galaxypub.co
Microphthalmia-associated transcription factor (MITF) galaxypub.co
Tyrosinase galaxypub.co
Tyrosinase-related protein-1 (TRP-1) galaxypub.co
Furthermore, K36E activates the phosphorylation of protein kinase B (AKT) and glycogen (B147801) synthase kinase 3 beta (GSK3β), which leads to the inhibition of MITF's transcriptional activity. galaxypub.co This comprehensive modulation of signaling pathways contributes to its hypopigmentation effects. galaxypub.co Similarly, other related acetamide derivatives, such as 2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, have also been evaluated as tyrosinase inhibitors, with some showing moderate activity. clevelandclinic.org
Receptor Binding and Modulation by this compound Analogues
Analogues of this compound have been explored for their ability to bind to and modulate receptors and proteins involved in viral entry.
The Angiotensin-Converting Enzyme 2 (ACE2) is a critical receptor for cell entry of coronaviruses, including SARS-CoV-2. researchgate.net The viral Spike protein binds to ACE2, facilitating the virus's entry into host cells. researchgate.net Therefore, inhibiting the Spike-ACE2 interaction is a primary therapeutic strategy.
Molecular docking studies have shown that certain 4'-acetamidechalcone analogues have a strong affinity for ACE2. Specifically, the chalcone N-(4[(2E)-3-(4-dimetilaminophenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide (PAAPA) demonstrated a better affinity with ACE2 compared to other tested chalcones, forming strong hydrogen interactions. archivepp.com This suggests that such compounds could potentially block the binding site of the virus on the human ACE2 receptor, thereby preventing viral entry. archivepp.com
Directly targeting viral proteins like the SARS-CoV-2 Spike protein is another key antiviral strategy. By binding to the Spike protein, small molecules can interfere with its ability to attach to the ACE2 receptor on host cells. archivepp.com
In silico simulations of 4'-acetamidechalcones with the SARS-CoV-2 Spike protein revealed that several analogues could bind to regions of the protein. archivepp.com Notably, N-(4[(2E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPM) and N-(4-[(2E)-3-(4-ethoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPE) showed at least one strong interaction with the Spike protein. archivepp.com These findings suggest that these acetamide derivatives could inhibit the virus-host cell interaction by binding directly to the Spike protein, likely creating a steric impediment. archivepp.com
| Analogue | Target Protein | Key Findings |
|---|---|---|
| N-(4[(2E)-3-(4-dimetilaminophenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide (PAAPA) | ACE2 | Demonstrated high affinity with strong hydrogen interactions in silico. archivepp.com |
| N-(4[(2E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPM) | SARS-CoV-2 Spike Protein | Showed at least one strong intensity interaction in silico. archivepp.com |
| N-(4[(2E)-3-(4-ethoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPE) | SARS-CoV-2 Spike Protein | Showed at least one strong intensity interaction in silico. archivepp.com |
| N-(4[(2E)-3-(phenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide (PAAB) | NSP16-NSP10 Methyltransferase | Formed two strong hydrogen bonds with the enzyme complex in silico. archivepp.com |
Serotonin (B10506) Receptor Affinity and Inverse Agonism (e.g., 5HT2A receptors)
While direct studies on the 5-HT2A receptor affinity and inverse agonism of this compound are not extensively detailed in the available literature, the broader class of N-benzyltryptamines and related structures has been investigated for their interaction with serotonin receptors. N-benzyl substitution on tryptamines is known to modulate affinity and potency at 5-HT2 receptors. For instance, the substitution on the benzyl (B1604629) moiety can significantly influence the binding affinity and functional activity at human 5-HT2 receptor subtypes. nih.gov
Inverse agonism at the 5-HT2A receptor is a characteristic of several atypical antipsychotics and other centrally acting agents. nih.gov These compounds can reduce the constitutive, ligand-independent activity of the receptor, a mechanism that is distinct from simple antagonism. nih.gov Compounds with inverse agonist properties at 5-HT2A receptors have been shown to decrease the basal activity of signaling pathways associated with these receptors, such as the phospholipase C pathway. nih.gov Although specific data for this compound is not provided, the structural motif of an N-arylmethyl amide is present in various compounds active at serotonin receptors, suggesting the potential for such interactions. nih.govbiomolther.org Further investigation into the specific structure-activity relationships of this compound analogues is necessary to fully characterize their profile at 5-HT2A receptors.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Modulation
Analogues of this compound have demonstrated significant activity as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways. The core structure of N-substituted acetamides has been a scaffold for the development of potent TRPV1 antagonists.
Research on α-substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides has shown that modifications to the acetamide backbone can lead to highly potent and stereospecific antagonists of the human TRPV1 receptor (hTRPV1). nih.gov These compounds have been shown to effectively block the activation of the receptor by various stimuli, including capsaicin, low pH, heat, and the endogenous agonist N-arachidonoyl dopamine (B1211576) (NADA). nih.gov The mechanism of action as TRPV1 antagonists has been confirmed in vivo, where these compounds were able to block capsaicin-induced hypothermia. nih.gov
Docking studies with homology models of the TRPV1 receptor suggest that the amide group of these acetamide derivatives forms a crucial hydrogen bond with the tyrosine residue Tyr511 within the receptor's binding pocket. nih.gov The nature of the substituent on the acetamide can influence the positioning of other parts of the molecule, leading to enhanced hydrophobic interactions and increased antagonistic potency. nih.gov For example, the introduction of a meta-tolyl group at the α-position of the acetamide resulted in a compound with a Ki value of 0.1 nM against capsaicin-induced activation, representing a significant improvement in potency. nih.gov
The following table summarizes the antagonistic potency of selected α-substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamide analogues at the hTRPV1 receptor.
| Compound | α-Substituent | Ki (CAP) (nM) |
|---|---|---|
| Parent Compound | Methyl | 0.3 |
| 34 | m-Tolyl | 0.1 |
Cellular Signaling Pathway Interventions by this compound Analogues
Impact on Cyclic AMP (cAMP) Pathways
The cyclic AMP (cAMP) signaling pathway is a crucial intracellular second messenger system involved in a wide array of physiological processes, including neuronal plasticity and differentiation. nih.govnih.gov While direct evidence for the impact of this compound on cAMP pathways is limited, a structurally related compound, N-(4-methoxyphenyl) caffeamide (K36E), has been shown to attenuate α-melanocyte-stimulating hormone (α-MSH)-induced cAMP pathways. nih.gov
In a study investigating the anti-melanogenic effects of K36E in B16F0 melanoma cells, it was observed that the compound inhibited the phosphorylation of cAMP-response element-binding protein (CREB). nih.gov CREB is a key transcription factor downstream of the cAMP pathway, and its phosphorylation is a critical step in mediating the effects of cAMP on gene expression. The inhibition of CREB phosphorylation by K36E suggests a modulatory role of N-aryl amide structures on the cAMP signaling cascade. nih.gov This finding provides a basis for investigating whether this compound and its analogues could similarly influence cAMP-dependent cellular processes.
Regulation of Transcription Factor Activity (e.g., Microphthalmia-Associated Transcription Factor - MITF)
The Microphthalmia-Associated Transcription Factor (MITF) is a master regulator of melanocyte development, survival, and function. nih.gov Its activity is tightly controlled by various signaling pathways, including the cAMP pathway. The investigation of N-(4-methoxyphenyl) caffeamide (K36E) has provided insights into how N-aryl amide compounds can regulate MITF activity.
The study on K36E demonstrated that the compound inhibited the expression of MITF in α-MSH-stimulated B16F0 cells. nih.gov This inhibition of MITF expression was linked to the compound's ability to interfere with the upstream cAMP/CREB signaling pathway. nih.gov Furthermore, K36E was found to activate the phosphorylation of protein kinase B (AKT) and glycogen synthase kinase 3 beta (GSK3β), which in turn can lead to the inhibition of MITF transcriptional activity. nih.gov
These findings suggest that compounds with the N-(4-methoxyphenyl) amide scaffold can modulate melanogenesis by targeting key signaling molecules that converge on the regulation of MITF. The inhibitory effect of K36E on MITF and its downstream targets, tyrosinase and tyrosinase-related protein-1 (TRP-1), highlights the potential for this compound analogues to be explored as regulators of MITF-dependent processes. nih.gov
The following table outlines the observed effects of N-(4-methoxyphenyl) caffeamide (K36E) on key components of the melanogenesis signaling pathway.
| Protein/Factor | Effect of K36E |
|---|---|
| Phospho-CREB | Inhibited |
| MITF | Inhibited |
| Tyrosinase | Inhibited |
| TRP-1 | Inhibited |
| Phospho-AKT | Activated |
| Phospho-GSK3β | Activated |
Computational Chemistry and in Silico Modeling of N 4 Methoxyphenyl Methyl Acetamide
Molecular Docking Investigations of N-[(4-methoxyphenyl)methyl]acetamide and Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein, thereby providing insights into the molecule's potential biological activity.
While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, the interaction profiles of analogous N-aryl acetamide (B32628) compounds have been investigated against various protein targets. semanticscholar.orgrsc.orgukaazpublications.com These studies reveal that the acetamide scaffold is a versatile pharmacophore capable of engaging in a range of non-covalent interactions.
For this compound, a hypothetical ligand-protein interaction profile can be constructed based on its structural features. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic rings can participate in π-π stacking and hydrophobic interactions.
A docking study of N-aryl acetamide derivatives against enzymes such as monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE) has been reported, revealing key interactions within the active sites of these neurodegenerative disease-related enzymes. semanticscholar.orgrsc.org It is plausible that this compound could exhibit inhibitory activity against these or other enzymes through similar binding modes. For instance, in a hypothetical docking scenario with a protein active site, the following interactions could be anticipated:
Hydrogen Bonding: The amide N-H group could form a hydrogen bond with a backbone carbonyl oxygen of an amino acid residue, while the amide carbonyl oxygen could accept a hydrogen bond from a residue like serine or tyrosine. The oxygen of the methoxy group could also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl and methyl groups can form van der Waals interactions with nonpolar residues such as valine, leucine, and isoleucine.
π-π Stacking: The benzene (B151609) ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The following interactive table illustrates a hypothetical ligand-protein interaction profile for this compound with a generic enzyme active site, based on interactions observed for similar molecules.
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (side chain or backbone) |
| Amide C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Arginine, Lysine |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Cysteine |
| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Methyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |
The prediction of binding affinity, often expressed as a binding free energy (ΔGbind), is a critical output of molecular docking simulations. semanticscholar.orgrsc.org This value provides a quantitative estimate of the strength of the ligand-protein interaction, with more negative values indicating stronger binding. Various scoring functions are employed in docking software to calculate these affinities, taking into account factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty.
For this compound, predicting the binding affinity would involve docking the molecule into the active site of a specific protein target. The resulting binding modes, or poses, would be ranked based on their calculated binding energies. The most favorable binding mode is the one with the lowest energy, and this pose is often considered the most likely orientation of the ligand in the protein's binding pocket.
In studies of related N-aryl acetamides, binding free energy calculations have been used to rank compounds and identify those with the highest potential for biological activity. semanticscholar.orgrsc.org For example, in a study of N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors for neurodegenerative enzymes, the binding free energies were calculated using the MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) method. semanticscholar.orgrsc.org A similar approach could be applied to this compound to predict its binding affinity for various targets.
The following table provides an illustrative example of predicted binding affinities for a series of hypothetical acetamide derivatives against a protein target, demonstrating how such data is typically presented.
| Compound | Predicted Binding Affinity (kcal/mol) | Primary Binding Mode Interactions |
|---|---|---|
| This compound | -7.5 | Hydrogen bond with Ser203, π-π stacking with Phe330 |
| N-[(4-hydroxyphenyl)methyl]acetamide | -7.8 | Dual hydrogen bonds with Ser203 and His440 |
| N-[(4-chlorophenyl)methyl]acetamide | -7.2 | Halogen bond with Tyr121, hydrophobic interactions |
| N-benzylacetamide | -6.9 | π-π stacking with Phe330 |
Quantum Chemical Calculations for this compound Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and geometry of molecules. These methods are invaluable for studying the conformational landscape, reactivity, and spectroscopic properties of compounds like this compound.
The biological activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. DFT calculations are a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers. For this compound, conformational analysis would focus on the rotational barriers around the single bonds, particularly the C-N amide bond and the bonds connecting the phenyl ring and the acetamide group.
Studies on related N-benzylacetamides have shown that the amide bond can exist in both cis (E) and trans (Z) conformations, with the trans form generally being more stable. scielo.brresearchgate.net The rotational barrier between these two forms is significant due to the partial double bond character of the C-N bond. DFT calculations can precisely quantify this rotational barrier and the relative energies of the different conformers.
The orientation of the methoxyphenyl group relative to the acetamide moiety is another important conformational feature. DFT calculations can determine the preferred dihedral angles and the energy penalties associated with deviations from these low-energy conformations. A polarizable continuum model (PCM) can be incorporated into the DFT calculations to simulate the effects of a solvent environment on the conformational preferences. scielo.brresearchgate.net
Below is an illustrative table of key dihedral angles and relative energies for the cis and trans conformers of a generic N-benzylacetamide, as might be determined by DFT calculations.
| Conformer | Dihedral Angle (ω, C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Trans (Z) | ~180° | 0.00 | 95.8 |
| Cis (E) | ~0° | 2.50 | 4.2 |
DFT calculations can also provide a wealth of information about the electronic structure of this compound. This includes the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. benthamdirect.com
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. benthamdirect.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
The methoxy group on the phenyl ring is an electron-donating group, which is expected to increase the electron density of the aromatic ring and raise the energy of the HOMO, making the ring more susceptible to electrophilic attack. libretexts.orgmsu.edu DFT calculations can quantify these effects and provide a detailed map of the molecular electrostatic potential (MEP), which shows the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The following table presents hypothetical values for the electronic properties and reactivity descriptors of this compound, as could be derived from DFT calculations.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Related to electron-donating ability |
| LUMO Energy | -0.8 eV | Related to electron-accepting ability |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |
| Electronegativity (χ) | 3.5 eV | Measure of electron-attracting power |
| Chemical Hardness (η) | 2.7 eV | Resistance to charge transfer |
Molecular Dynamics Simulations for this compound and Its Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. nih.govudel.eduresearchgate.net An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion, providing insights into conformational changes, binding and unbinding events, and the role of solvent molecules.
For this compound, MD simulations can be applied in two main contexts: studying the molecule in solution to understand its solvation and dynamic behavior, and simulating its complex with a biological macromolecule to investigate the stability of the binding mode and the dynamics of the interaction. nih.govudel.eduresearchgate.net
In a simulation of this compound in an aqueous solution, one could study the hydrogen bonding network between the molecule and surrounding water molecules, the conformational dynamics of the molecule over time, and its diffusion properties. Such simulations on the related N-methylacetamide have provided detailed insights into the dynamics of the amide I vibrational mode and its interaction with water. aip.org
When simulating a protein-ligand complex, an MD simulation can be used to assess the stability of the binding pose predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, one can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding and identify key residues that are crucial for the interaction. The trajectories from MD simulations can also be used to calculate binding free energies with greater accuracy than docking alone, using methods such as MM-PBSA (Molecular Mechanics with Poisson-Boltzmann and Surface Area solvation) or free energy perturbation (FEP).
An illustrative protocol for an MD simulation of a protein-N-[(4-methoxyphenyl)methyl]acetamide complex is outlined in the table below.
| Simulation Step | Description | Typical Parameters |
|---|---|---|
| System Preparation | The protein-ligand complex is placed in a simulation box filled with water molecules and counter-ions to neutralize the system. | TIP3P water model, 0.15 M NaCl |
| Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. | Steepest descent and conjugate gradient algorithms |
| Equilibration | The system is gradually heated to the desired temperature and equilibrated at the desired pressure while restraining the protein and ligand. | NVT (constant volume) and NPT (constant pressure) ensembles |
| Production Run | The restraints are removed, and the simulation is run for a specified period to generate the atomic trajectories. | 100 ns simulation time, 2 fs time step |
| Analysis | The trajectories are analyzed to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energy. | GROMACS, AMBER, or NAMD software packages |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.
For this compound, while specific crystallographic and Hirshfeld analysis data is not available in the provided search results, the analysis of closely related compounds such as N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide provides significant insights into the expected intermolecular interactions. researchgate.netnih.gov These studies reveal that the crystal packing is typically dominated by a combination of hydrogen bonds and other weaker interactions.
The Hirshfeld surface is generated by calculating the ratio of the electron density of the molecule to the sum of the electron densities of all molecules in the crystal. Two key distances are mapped on this surface: de, the distance from the surface to the nearest nucleus external to the surface, and di, the distance from the surface to the nearest nucleus internal to the surface. These distances are often normalized and presented as a dnorm surface, where red spots indicate close contacts (shorter than van der Waals radii) and blue regions represent contacts longer than the van der Waals radii.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, which provide a quantitative summary of the different types of intermolecular contacts. These plots represent the frequency of each combination of de and di distances. The analysis of related acetamide derivatives indicates that the most significant contributions to the crystal packing arise from H···H, C···H/H···C, and O···H/H···O interactions. researchgate.netnih.gov
For instance, in the crystal structure of N-(2-methoxyphenyl)acetamide, the Hirshfeld surface analysis reveals that H···H contacts account for the largest portion of the surface area, followed by C···H/H···C and O···H/H···O interactions. researchgate.net Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C···H/H···C interactions are the most prominent, followed by Cl···H/H···Cl and O···H/H···O contacts. nih.gov These findings highlight the importance of both strong hydrogen bonds, such as N–H···O, and weaker C–H···O and C–H···π interactions in stabilizing the crystal structure.
Based on the analysis of these analogous structures, a representative breakdown of the intermolecular contacts for this compound can be inferred. The presence of the amide group facilitates the formation of N–H···O hydrogen bonds, which are expected to be a significant feature in the crystal packing. The methoxy group and the phenyl ring provide sites for weaker C–H···O and C–H···π interactions, respectively. The abundance of hydrogen atoms in the molecule would also lead to a high percentage of H···H contacts.
The following interactive table summarizes the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for structurally related acetamide compounds, providing an expected profile for this compound.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | ~ 40-55 |
| C···H/H···C | ~ 20-35 |
| O···H/H···O | ~ 15-25 |
| N···H/H···N | ~ 1-2 |
This quantitative analysis underscores the complex interplay of various intermolecular forces that dictate the supramolecular assembly of this compound and related compounds in the solid state.
Advanced Research Applications of N 4 Methoxyphenyl Methyl Acetamide in Chemical Biology
Utility as Lead Compounds in Drug Discovery Research
The discovery of lead compounds is a critical first step in the drug development pipeline. A "lead" is a chemical compound that displays a desired pharmacological or biological activity and serves as the starting point for the development of a new drug. While N-[(4-methoxyphenyl)methyl]acetamide itself has not been extensively highlighted as a lead compound, its structural framework is integral to derivatives that are actively being investigated in drug discovery.
The acetamide (B32628) group linked to a substituted phenyl ring is a common feature in many pharmacologically active molecules. Medicinal chemists often utilize this scaffold to synthesize libraries of related compounds, modifying various parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. The methoxyphenyl group, in particular, can influence the compound's ability to bind to biological targets and its metabolic stability. Research into derivatives of this compound is an ongoing effort to identify new lead compounds for a variety of diseases.
Biochemical Probes for Enzyme and Receptor Function Elucidation
Biochemical probes are essential tools for understanding the complex functions of enzymes and receptors in biological systems. These molecules are designed to interact specifically with a target protein, allowing researchers to study its activity, localization, and interactions. There is currently limited published research specifically detailing the use of this compound as a biochemical probe.
However, the general structure of acetamide derivatives makes them suitable candidates for the development of such probes. By incorporating reporter groups, such as fluorescent tags or radioactive isotopes, into the this compound scaffold, it is theoretically possible to create probes for specific biological targets. These functionalized molecules could then be used in a variety of assays to elucidate the roles of enzymes and receptors in health and disease. Further research is needed to explore this potential application.
Exploration in Material Science for Functional Material Design
The application of organic compounds in material science for the design of functional materials is a rapidly growing field. These materials can have a wide range of applications, from electronics to biomedicine. The investigation of this compound and its derivatives in material science is an emerging area of interest.
The properties of the this compound structure, such as its potential for hydrogen bonding and aromatic stacking interactions, could be exploited in the design of self-assembling materials, liquid crystals, or polymers with specific optical or electronic properties. For instance, the synthesis of chalcone (B49325) derivatives incorporating the N-(4-methoxyphenyl)acetamide moiety has been reported, suggesting potential applications in nonlinear optics or as precursors to heterocyclic compounds with interesting material properties. iucr.org However, dedicated research focusing on the material science applications of this specific compound is not yet widely available.
Development of Novel Agents with Specific Biological Activities (e.g., Antimicrobial, Antifungal, Anticancer, Anti-inflammatory)
A significant area of research involving the this compound scaffold is the development of derivatives with specific biological activities. These efforts have yielded promising results in the fields of antimicrobial, antifungal, anticancer, and anti-inflammatory research.
Antimicrobial and Antifungal Activities:
Research has demonstrated that derivatives of N-(4-methoxyphenyl)acetamide can exhibit potent antimicrobial and antifungal properties. researchgate.netchemjournal.kz A study focused on the synthesis of dithiocarbamate (B8719985) derivatives revealed that sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, showed high fungicidal activity. researchgate.netchemjournal.kz At a concentration of 0.4%, it completely inhibited the growth of the phytopathogenic fungus Fusarium oxysporum. researchgate.netchemjournal.kz The same compound also displayed significant bactericidal activity against Pectobacterium carotovorum, with a maximum inhibition zone of 18 mm at a 0.4% concentration. researchgate.netchemjournal.kz
| Derivative | Target Organism | Activity | Concentration |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | High fungicidal activity (complete inhibition) | 0.4% |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Bactericidal activity (18 mm inhibition zone) | 0.4% |
Anticancer Activity:
The acetamide scaffold is present in numerous compounds with demonstrated anticancer activity. While direct studies on this compound are scarce, related phenylacetamide derivatives have been investigated as potential anticancer agents. For instance, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that compounds with a methoxy (B1213986) moiety, similar to the one in this compound, were active against various cancer cell lines, although less so than their nitro-substituted counterparts. nih.gov Another study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives reported that some of these compounds exhibited cytotoxicity against human glioblastoma and breast cancer cell lines. nih.gov These findings suggest that the this compound core could be a valuable starting point for the design of new anticancer drugs.
Anti-inflammatory Activity:
The potential anti-inflammatory activity of acetamide derivatives is also an area of active investigation. A study on new acetamide derivatives, including those with a methoxyphenyl group, reported on their synthesis and in vitro antioxidant and anti-inflammatory activities. nih.gov The study evaluated the compounds' ability to scavenge free radicals and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages, which are key markers of inflammation. nih.gov This indicates that the this compound structure could be a promising scaffold for developing novel anti-inflammatory agents.
Investigation of N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide as Corrosion Inhibitors
Corrosion inhibitors are substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are often effective corrosion inhibitors. There is currently no specific research available in the public domain detailing the investigation of N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide as a corrosion inhibitor. However, the presence of nitrogen and oxygen atoms in its structure, as well as the aromatic ring, suggests that it could theoretically adsorb onto metal surfaces and protect them from corrosion. Further experimental studies would be necessary to validate this hypothesis.
Spectroscopic and Analytical Characterization Methodologies in N 4 Methoxyphenyl Methyl Acetamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of N-[(4-methoxyphenyl)methyl]acetamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons generates a distinct signal, providing information on the electronic environment, the number of protons, and their neighboring protons. The spectrum is characterized by signals corresponding to the acetyl methyl group, the benzylic methylene bridge, the aromatic protons of the methoxyphenyl ring, the methoxy (B1213986) group, and the amide proton.
The key features of the ¹H NMR spectrum are:
A pair of doublets in the aromatic region (typically δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group are shielded and appear at a higher field (lower ppm) compared to the protons meta to it.
A singlet for the three protons of the methoxy group (-OCH₃) appearing around δ 3.8 ppm.
A doublet for the two benzylic protons (-CH₂-N), typically observed around δ 4.3 ppm. The signal is split into a doublet due to coupling with the adjacent amide proton (N-H).
A singlet corresponding to the three protons of the acetyl methyl group (-COCH₃) at approximately δ 2.0 ppm.
A broad signal for the amide proton (-NH), which can vary in chemical shift but is often found around δ 5.5-6.5 ppm. Its coupling to the methylene protons confirms their adjacency.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | Doublet | 2H | Ar-H (meta to -OCH₃) |
| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~5.90 | Broad Triplet | 1H | N-H |
| ~4.32 | Doublet | 2H | -CH ₂-N |
| ~3.80 | Singlet | 3H | -OCH ₃ |
Note: Data are typical values and may vary slightly based on solvent and instrument frequency.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The spectrum of this compound shows eight distinct signals, corresponding to the ten carbon atoms in the structure (with two pairs of aromatic carbons being equivalent by symmetry).
Key signals include:
The carbonyl carbon of the amide group, which is significantly deshielded and appears at the lowest field, typically around δ 170 ppm.
Four signals in the aromatic region (δ 114-159 ppm), corresponding to the two sets of protonated aromatic carbons and the two quaternary aromatic carbons.
A signal for the methoxy carbon at approximately δ 55 ppm.
The benzylic methylene carbon signal around δ 43 ppm.
The acetyl methyl carbon signal at the highest field, around δ 23 ppm.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.1 | C =O (Amide) |
| ~159.0 | Ar-C -OCH₃ |
| ~130.4 | Ar-C -CH₂ |
| ~129.2 | Ar-C H (meta to -OCH₃) |
| ~114.1 | Ar-C H (ortho to -OCH₃) |
| ~55.3 | -OC H₃ |
| ~43.5 | -C H₂-N |
Note: Data are typical values and may vary slightly based on solvent and instrument frequency.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its secondary amide and aromatic ether structure.
The principal absorption bands are:
N-H Stretching: A moderate, sharp absorption band around 3300 cm⁻¹ is indicative of the N-H bond in a secondary amide.
C=O Stretching (Amide I band): A very strong and prominent absorption band appears in the region of 1640-1650 cm⁻¹. This is a classic indicator of the carbonyl group in a secondary amide.
N-H Bending (Amide II band): A strong band is observed near 1550 cm⁻¹, resulting from the coupling of N-H in-plane bending and C-N stretching vibrations. The presence of both Amide I and Amide II bands is highly characteristic of secondary amides.
Aromatic C-O Stretching: A strong absorption, typical for aryl ethers, is found around 1245 cm⁻¹.
Aromatic and Aliphatic C-H Stretching: Bands above 3000 cm⁻¹ correspond to aromatic C-H stretches, while those just below 3000 cm⁻¹ are from aliphatic C-H stretches (methyl and methylene groups).
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2940 | Medium | Aliphatic C-H Stretch |
| ~1645 | Strong | C=O Stretch (Amide I) |
| ~1555 | Strong | N-H Bend (Amide II) |
| ~1515 | Strong | Aromatic C=C Stretch |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HR-MS provides a highly accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental formula of this compound. For the molecular formula C₁₀H₁₃NO₂, the calculated exact mass is 179.0946 g/mol . In practice, analysis is often performed on the protonated molecule [M+H]⁺. HR-MS analysis would confirm the presence of an ion with an m/z value extremely close to the calculated mass of the protonated species (180.1025), thereby verifying the molecular formula.
Table 4: HR-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|
Note: Observed m/z is a representative value and may differ slightly.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that helps in structural elucidation. The fragmentation of this compound is dominated by cleavage at the bonds adjacent to the nitrogen atom and the aromatic ring.
The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond, which is electronically favorable. This leads to the formation of the highly stable 4-methoxybenzyl cation.
Key fragments observed in the EI-MS spectrum include:
m/z 179: The molecular ion [M]⁺•.
m/z 121: This is typically the base peak (most abundant fragment) and corresponds to the [C₈H₉O]⁺ ion, the 4-methoxybenzyl cation. Its high stability is due to resonance delocalization of the positive charge throughout the aromatic ring and onto the oxygen atom.
m/z 91: Arises from the m/z 121 fragment via the loss of formaldehyde (CH₂O), forming the tropylium cation [C₇H₇]⁺, a common fragment for benzyl (B1604629) compounds.
Table 5: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺• (Molecular Ion) |
| 121 | [CH₃O-C₆H₄-CH₂]⁺ (4-Methoxybenzyl cation) |
X-ray Crystallography for Solid-State Structure Determination
Crystallographic Data for N-(4-methoxyphenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1034(10) |
| b (Å) | 7.4900(8) |
| c (Å) | 24.717(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
The data presented in this table allows for the complete reconstruction of the crystal lattice and the precise location of each atom within the molecule. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and identity of a newly synthesized compound.
For this compound, with the molecular formula C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The theoretical percentages are as follows:
Carbon (C): 67.02%
Hydrogen (H): 7.31%
Nitrogen (N): 7.82%
Oxygen (O): 17.85%
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 67.02 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.85 |
| Total Molecular Weight | 179.219 | 100.00 |
In a research setting, a sample of this compound would be analyzed using an elemental analyzer. The experimental results would be expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%, to confirm the empirical formula of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule, particularly the presence of conjugated systems and chromophores.
For a compound like this compound, the aromatic ring and the acetamide (B32628) group constitute the primary chromophores. The UV-Vis spectrum of the closely related compound, N-(4-methoxyphenyl)-N-methylacetamide , shows a characteristic absorption maximum (λmax). nist.gov This absorption is attributed to π → π* transitions within the benzene ring, which are influenced by the methoxy and N-methylacetamide substituents.
UV-Vis Spectral Data for N-(4-methoxyphenyl)-N-methylacetamide
| Parameter | Value |
|---|---|
| λmax (nm) | ~250 |
| Solvent | Not specified in available data |
The position and intensity of the absorption bands in a UV-Vis spectrum can be affected by the solvent used and the specific substitution pattern on the aromatic ring. This technique is valuable for confirming the presence of the aromatic system and can be used quantitatively to determine the concentration of the compound in a solution using the Beer-Lambert law.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
